molecular formula C9H14N2O B061044 Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI) CAS No. 165743-61-3

Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)

Cat. No.: B061044
CAS No.: 165743-61-3
M. Wt: 166.22 g/mol
InChI Key: CVSVOYOSJSDAGG-UHFFFAOYSA-N
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Description

3-Acetyl-1,5-diethylpyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of acetyl and diethyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1,5-diethylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of acetylacetone with diethylhydrazine in the presence of an acid catalyst can yield 3-Acetyl-1,5-diethylpyrazole .

Industrial Production Methods

Industrial production of 3-Acetyl-1,5-diethylpyrazole may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,5-diethylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the acetyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Acetyl-1,5-diethylpyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-1,5-diethylpyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Similar in structure but with methyl groups instead of acetyl and diethyl groups.

    1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a cyanoacetyl group, making it a useful cyanoacetylating agent.

    3,5-Diacetyl-2,6-dimethylpyrazole: Another derivative with acetyl groups at different positions.

Uniqueness

Its acetyl and diethyl groups provide a balance of steric and electronic effects, making it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

165743-61-3

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1,5-diethylpyrazol-3-yl)ethanone

InChI

InChI=1S/C9H14N2O/c1-4-8-6-9(7(3)12)10-11(8)5-2/h6H,4-5H2,1-3H3

InChI Key

CVSVOYOSJSDAGG-UHFFFAOYSA-N

SMILES

CCC1=CC(=NN1CC)C(=O)C

Canonical SMILES

CCC1=CC(=NN1CC)C(=O)C

Synonyms

Ethanone, 1-(1,5-diethyl-1H-pyrazol-3-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-Methoxy-N-methyl-1,5-diethylpyrazole-3-carboxamide (10.1 g) in dry tetrahydrofuran (180 ml) was cooled in an ice-bath and treated with a 3.0M solution of methylmagnesium bromide in ether (20.68 ml) added dropwise over 10 minutes. After stirring for 1 hour the mixture was treated with a mixture of ethanol (5 ml) and 5M aqueous HCl (1 ml). The mixture was then diluted with EtOAc and water. The organic phase was separated and the aqueous phase extracted twice with EtOAc. The combined organic extracts were dried over MgSO4 and evaporated in vacuo to leave an oil which was chromatographed on silica gel, loading in dichloromethane, and eluting with ethyl acetate/hexane mixtures to give, after evaporation of the requisite fractions, the product as an oil (8.08 g), δ (CDCl3) 1.29 (3H, t, J 7 Hz), 1.45 (3H, t, J 7 Hz), 2.55 (3H, s), 2.64 (2H, q, J 7 Hz), 4.14 (2H, q, J 7 Hz,), 6.55 (1H,s) ppm.
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N-Methoxy-N-methyl-1,5-diethylpyrazole-3-carboxamide
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180 mL
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5 mL
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